molecular formula C10H14N2 B114154 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine CAS No. 144800-63-5

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B114154
CAS No.: 144800-63-5
M. Wt: 162.23 g/mol
InChI Key: MRKKQBDPZGKJCC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that includes an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indanone with formaldehyde and ammonia. This process, known as the Mannich reaction, results in the formation of the desired compound under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, oximes, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid
  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol

Uniqueness

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its indane backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aminomethyl compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(aminomethyl)-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKKQBDPZGKJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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